4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol
Overview
Description
4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol is an organic compound that features a chloro-substituted phenol group and a methoxybenzylamine moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target bacterial cell membranes , and it’s possible that this compound may have similar targets.
Mode of Action
Based on its structural similarity to other phenolic compounds, it may interact with its targets through a mechanism involving nucleophilic substitution or free radical reactions .
Biochemical Pathways
Similar compounds have been involved in oxidative dehalogenation by microbes, an efficient biological method to degrade halophenols .
Pharmacokinetics
Its molecular formula is chclo, with an average mass of 172609 Da , which suggests it may have good bioavailability due to its relatively small size.
Result of Action
Similar compounds have demonstrated antimicrobial, antioxidative, antibiotic, and anticancer properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol. For instance, the rate of reaction can be affected by the difference in electronegativity . Additionally, the compound’s action may be influenced by the presence of other substances in the environment, such as the Freund’s complete adjuvant (FCA) emulsion .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing various biochemical pathways. For example, it can interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The binding of this compound to these enzymes can either inhibit or enhance their activity, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. In some cases, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage. These threshold effects are important to consider when designing experiments and interpreting results .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in the production of ATP and other metabolites. Additionally, this compound can affect the levels of cofactors such as NADH and FADH2, which are essential for cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. For example, it may be transported by specific carrier proteins that recognize its structure and facilitate its uptake into cells. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be targeted to the mitochondria, where it can affect cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with 2-methoxybenzylamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be used in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxybenzyl alcohol: Similar structure but lacks the amino group.
4-Chloro-2-methylbenzoic acid: Contains a carboxylic acid group instead of the amino and methoxy groups.
4-Chloro-2-methoxyphenylmethanol: Similar structure with a hydroxyl group instead of the amino group.
Uniqueness
4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol is unique due to the presence of both the chloro-substituted phenol and the methoxybenzylamine moiety
Properties
IUPAC Name |
4-chloro-2-[[(2-methoxyphenyl)methylamino]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-19-15-5-3-2-4-11(15)9-17-10-12-8-13(16)6-7-14(12)18/h2-8,17-18H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZFLXSCUWPMJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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